molecular formula C10H16O3 B1245125 Crocusatin L

Crocusatin L

Cat. No.: B1245125
M. Wt: 184.23 g/mol
InChI Key: HIZMOSZXHSNYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocusatin L is a natural product found in Crocus sativus with data available.

Scientific Research Applications

Biological Properties

Crocusatin L exhibits several biological activities, including:

  • Antityrosinase Activity : Research indicates that this compound shows significant inhibition of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin whitening products and the treatment of hyperpigmentation disorders .
  • Antioxidant Effects : As a component of saffron, this compound contributes to the overall antioxidant capacity, helping to neutralize free radicals and reduce oxidative stress. This action is beneficial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Activity : Studies have demonstrated that saffron extracts, including those containing this compound, exhibit anti-inflammatory properties. These effects may be leveraged in managing inflammatory conditions .

2.1. Skin Health

This compound's antityrosinase activity positions it as a candidate for cosmetic applications aimed at skin lightening and treating conditions like melasma or age spots. Its ability to inhibit melanin synthesis can be beneficial for individuals seeking to manage pigmentation issues.

2.2. Neuroprotection

Emerging evidence suggests that compounds from saffron, including this compound, may have neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant effects help protect neural tissues from oxidative damage, potentially slowing disease progression .

2.3. Cancer Treatment

This compound may play a role in cancer therapy due to its cytotoxic properties against certain cancer cell lines. Research indicates that saffron extracts can inhibit the proliferation of cancer cells, suggesting that this compound could contribute to the development of natural chemotherapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the efficacy of saffron and its constituents, including this compound:

StudyFocusFindings
Alavizadeh & Hosseinzadeh (2014)Antioxidant EffectsSaffron extracts showed significant antioxidant activity, reducing oxidative stress markers in animal models .
Bukhari et al. (2018)NeuroprotectionSaffron extracts improved cognitive functions in models of cerebral hypoperfusion .
Hashemi & Hosseinzadeh (2019)Anticancer PropertiesDemonstrated cytotoxicity against lung cancer cell lines with potential for therapeutic use .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-one

InChI

InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h9,11,13H,4-5H2,1-3H3

InChI Key

HIZMOSZXHSNYFG-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)C1O)(C)C)CO

Canonical SMILES

CC1=C(C(CC(=O)C1O)(C)C)CO

Synonyms

crocusatin L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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